molecular formula C13H10BrN3O2S B11828696 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine

Cat. No.: B11828696
M. Wt: 352.21 g/mol
InChI Key: BKPITIYVTDPVNJ-UHFFFAOYSA-N
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Description

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methylbenzenesulfonyl group, and a pyrrolo[2,3-D]pyrimidine core. Its molecular formula is C14H11BrN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts such as palladium or copper complexes. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-Methoxy-1-(4-Methylbenzenesulfonyl)-1H-Pyrrolo[2,3-C]Pyridine
  • 7-Bromo-2,4-Dichlorothieno[3,2-D]Pyrimidine
  • Pyrazolo[3,4-D]Pyrimidine Derivatives

Uniqueness

4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds in terms of reactivity and potential biological activities .

Properties

Molecular Formula

C13H10BrN3O2S

Molecular Weight

352.21 g/mol

IUPAC Name

4-bromo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3

InChI Key

BKPITIYVTDPVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Br

Origin of Product

United States

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